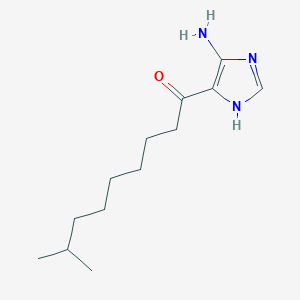
Nocarimidazole A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nocarimidazole A can be synthesized through the chemical investigation of secondary metabolites from marine-derived actinomycetes . The synthesis involves the isolation of the compound from marine sediments, followed by structure determination using NMR and MS techniques . The synthetic route includes the preparation of 4-aminoimidazole alkaloids combined with a conjugated carbonyl side chain .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the isolation from marine-derived actinomycetes .
Chemical Reactions Analysis
Types of Reactions
Nocarimidazole A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Nocarimidazole A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Nocarimidazole A involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific molecular pathways involved in bacterial cell wall synthesis, making it effective against Gram-positive bacteria .
Comparison with Similar Compounds
Nocarimidazole A is similar to other alkanoylimidazoles such as Nocarimidazole B, Nocarimidazole C, and Nocarimidazole D . this compound is unique due to its specific structure and the presence of a conjugated carbonyl side chain . This structural uniqueness contributes to its distinct antimicrobial properties .
List of Similar Compounds
- Nocarimidazole B
- Nocarimidazole C
- Nocarimidazole D
- Bulbimidazole A
Properties
CAS No. |
1818218-33-5 |
|---|---|
Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(4-amino-1H-imidazol-5-yl)-8-methylnonan-1-one |
InChI |
InChI=1S/C13H23N3O/c1-10(2)7-5-3-4-6-8-11(17)12-13(14)16-9-15-12/h9-10H,3-8,14H2,1-2H3,(H,15,16) |
InChI Key |
WMNFVUHNJUDHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)C1=C(N=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















